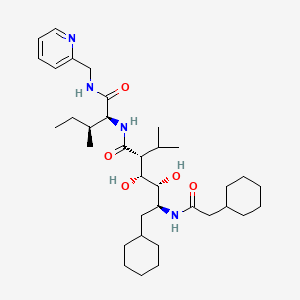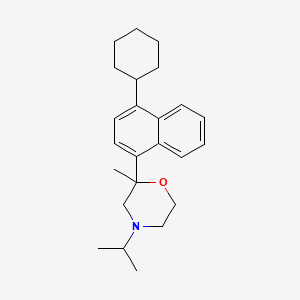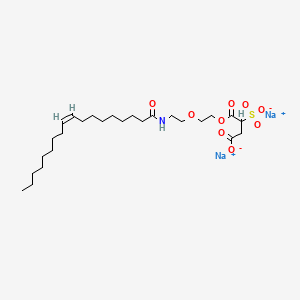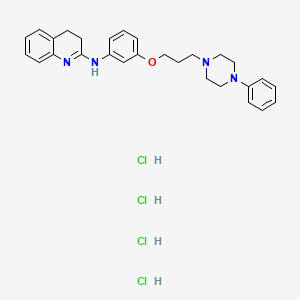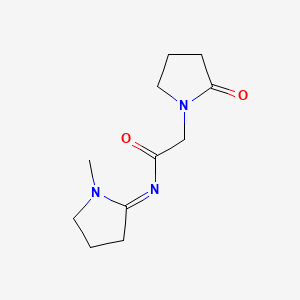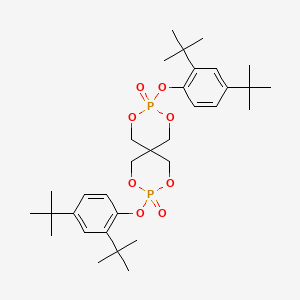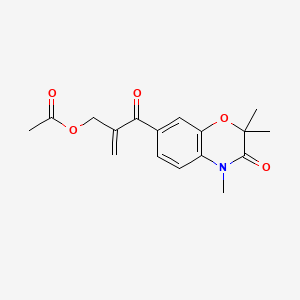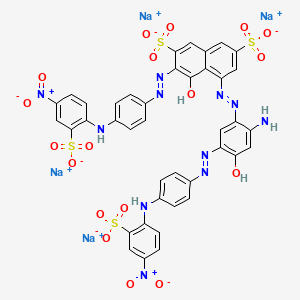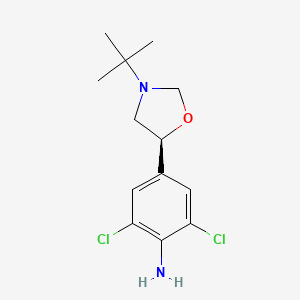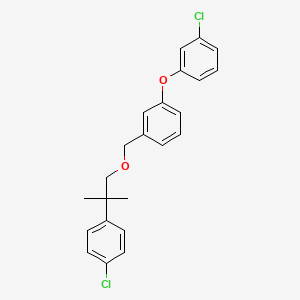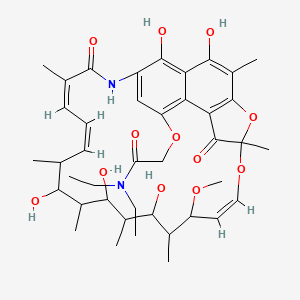
N,N-diethyl-2-((5,6,17,19,21-pentahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-1,2-dihydro-2,7-(epoxypentadeca(1,11,13)trienoimino)naphtho(2,1-b)furan-9-yl)oxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of (E)-4-benzylidene-2-methyloxazol-5(4H)-one involves several steps. One common method includes the condensation of benzaldehyde with 2-methyl-4-oxazolone under specific reaction conditions . The reaction typically requires a base catalyst and is carried out at elevated temperatures to ensure the formation of the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity.
Chemical Reactions Analysis
(E)-4-benzylidene-2-methyloxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert it into different oxazolidinone derivatives.
Substitution: It can undergo substitution reactions where the benzylidene group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
(E)-4-benzylidene-2-methyloxazol-5(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme mechanisms and interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of (E)-4-benzylidene-2-methyloxazol-5(4H)-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular pathways involved in signal transduction, leading to various biological effects .
Comparison with Similar Compounds
(E)-4-benzylidene-2-methyloxazol-5(4H)-one can be compared with other similar compounds such as:
- 4-benzylidene-2-phenyl-oxazol-5(4H)-one
- 4-benzylidene-2-methyl-oxazolidin-5-one These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical reactivity and biological activity. The uniqueness of (E)-4-benzylidene-2-methyloxazol-5(4H)-one lies in its specific benzylidene and oxazolone moieties, which confer distinct properties and applications .
Properties
CAS No. |
20501-32-0 |
|---|---|
Molecular Formula |
C41H56N2O12 |
Molecular Weight |
768.9 g/mol |
IUPAC Name |
N,N-diethyl-2-[[(9Z,19Z,21Z)-2,13,15,17,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl]oxy]acetamide |
InChI |
InChI=1S/C41H56N2O12/c1-11-43(12-2)29(44)19-53-28-18-26-37(49)31-30(28)32-38(25(8)36(31)48)55-41(9,39(32)50)54-17-16-27(52-10)22(5)34(46)24(7)35(47)23(6)33(45)20(3)14-13-15-21(4)40(51)42-26/h13-18,20,22-24,27,33-35,45-49H,11-12,19H2,1-10H3,(H,42,51)/b14-13-,17-16-,21-15- |
InChI Key |
BYGXEZLGHPZCPM-FMAJGZLVSA-N |
Isomeric SMILES |
CCN(CC)C(=O)COC1=C2C3=C(C(=C1)NC(=O)/C(=C\C=C/C(C(C(C(C(C(C(C(/C=C\OC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)O)C)O)C)O)C)/C)O |
Canonical SMILES |
CCN(CC)C(=O)COC1=C2C3=C(C(=C1)NC(=O)C(=CC=CC(C(C(C(C(C(C(C(C=COC4(C(=O)C2=C(O4)C(=C3O)C)C)OC)C)O)C)O)C)O)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


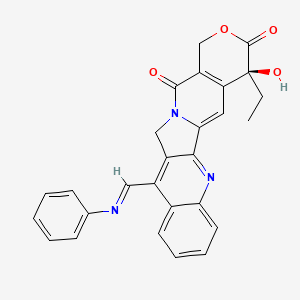
![3-[4-[6-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(hydroxymethyl)phenyl]ethyl]amino]hexoxy]butyl]benzenesulfonamide;(E)-3-phenylprop-2-enoic acid](/img/structure/B12761072.png)
